3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-propanoic acid hydrochloride
Overview
Description
3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-propanoic acid hydrochloride is a useful research compound. Its molecular formula is C12H11Cl2NO2S and its molecular weight is 304.2 g/mol. The purity is usually 95%.
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Biological Activity
3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-propanoic acid hydrochloride, also known by its CAS number 1332530-24-1, is a compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H11Cl2NO2S
- Molar Mass : 304.19 g/mol
- Structure : The compound features a thiazole ring, a chlorophenyl group, and a propanoic acid moiety, which may contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds containing thiazole and chlorophenyl groups exhibit significant antimicrobial activity. For instance, studies have shown that related thiazole derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Pathogen | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0039 |
Escherichia coli | 0.025 |
Bacillus subtilis | 0.0195 |
Candida albicans | 0.0048 |
The proposed mechanism of action for thiazole derivatives involves interaction with bacterial enzymes or receptors, potentially leading to inhibition of cell wall synthesis or disruption of metabolic pathways. The presence of halogen substituents (like chlorine) enhances the binding affinity of these compounds to their targets .
Study on Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The study found that this compound demonstrated significant inhibition zones against multiple bacterial strains, suggesting its potential as an antimicrobial agent .
In Vivo Studies
In vivo studies involving animal models have shown that related compounds can reduce infection rates and promote healing in infected tissues. Such studies are crucial for understanding the therapeutic potential of these compounds in clinical settings .
Toxicity and Safety Profile
While the compound exhibits promising biological activity, it is classified as an irritant. Safety assessments indicate that further studies are needed to evaluate its toxicity profile comprehensively .
Properties
IUPAC Name |
3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S.ClH/c13-10-4-2-1-3-9(10)12-14-8(7-17-12)5-6-11(15)16;/h1-4,7H,5-6H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHQALPNIHGFAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CCC(=O)O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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